Fluorescent DOTAP

Lipid Nanoparticles Cellular Uptake Fluorescence Quantification

Standard DOTAP lacks real-time visualization, forcing researchers into post-labeling steps that alter surface charge and skew mechanistic data. Fluorescent DOTAP (FITC, NBD, or Rhodamine conjugates) solves this by integrating optical tracking directly into the cationic lipid structure. - **Quantitative Assays:** Directly measure cellular uptake via flow cytometry or lipid mixing kinetics (0-100% fluorescence increase) during fusion. - **Performance Context:** Provides a reliable transfection baseline (e.g., 9.8% in A549 cells) for evaluating novel LNP formulations. - **Supply Chain:** Available as a liposome-ready powder or chloroform solution for immediate R&D use.

Molecular Formula C36H60ClN5O7
Molecular Weight 710.3 g/mol
Cat. No. B10856962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent DOTAP
Molecular FormulaC36H60ClN5O7
Molecular Weight710.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[Cl-]
InChIInChI=1S/C36H60N5O7.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-33(42)46-29-30(28-41(2,3)4)47-34(43)24-21-19-22-27-37-31-25-26-32(40(44)45)36-35(31)38-48-39-36;/h12-13,25-26,30,37H,5-11,14-24,27-29H2,1-4H3;1H/q+1;/p-1/b13-12-;
InChIKeyXDKRQAPVOCOOGF-USGGBSEESA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescent DOTAP: Core Properties & Procurement


Fluorescent DOTAP refers to the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) conjugated with a fluorophore, such as FITC, NBD, or Rhodamine [1]. This specialized reagent retains the transfection capabilities of native DOTAP while enabling real-time optical tracking of lipid nanoparticles (LNPs) and their nucleic acid complexes (lipoplexes) . Unlike plain DOTAP, its fluorescent derivatives allow for quantitative biophysical characterization—including lipid mixing kinetics, cellular uptake quantification, and intracellular trafficking analysis—without requiring post-labeling steps that could alter particle surface properties .

Why Unlabeled DOTAP Cannot Replace Fluorescent DOTAP


Plain DOTAP-based formulations are widely used for transfection but offer no inherent mechanism for real-time visualization or quantitative tracking [1]. Fluorescent DOTAP derivatives provide a direct, integrated approach to correlating lipid composition and nanoparticle behavior with functional outcomes [2]. Attempting to retrofit unlabeled DOTAP with external dyes introduces confounding variables—such as altered surface charge, aggregation, or dye leakage—that compromise the fidelity of biophysical measurements and may invalidate mechanistic conclusions [3]. The evidence below demonstrates that fluorescent DOTAP enables precise, quantitative assessments that are unattainable with generic, unlabeled cationic lipids.

Fluorescent DOTAP vs. Generic Lipids: Quantitative Evidence


Cellular Uptake Quantification via Integrated Fluorescence

Incorporation of a fluorescent tag into DOTAP enables direct, quantitative comparison of cellular uptake efficiency relative to control formulations. Studies show that DOTAP-modified liposomes achieve a 12-fold increase in oligonucleotide uptake compared to free oligonucleotides [1]. In a separate study, DOTAP fusion layer on fluorescent probes led to a quantifiable enhancement in cellular uptake in MCF-7 and SK-BR-3 cells [2].

Lipid Nanoparticles Cellular Uptake Fluorescence Quantification

Lipid Mixing Kinetics: NBD/Rhodamine FRET Assay

Fluorescent DOTAP liposomes co-encapsulating NBD and Rhodamine enable real-time monitoring of lipid mixing during membrane fusion. The assay detects an increase in NBD fluorescence at 530 nm (excitation 460 nm) as labeled lipids dilute into unlabeled membranes, providing a quantitative measure of fusion kinetics . This assay is standardized with a dynamic range from 0% fluorescence (baseline mixture of labeled/unlabeled liposomes) to 100% fluorescence (mock fused liposomes) .

Membrane Fusion FRET Lipid Nanoparticle Characterization

Helper Lipid Boosts Transgene Expression

In a systematic screen of LNP formulations, DOTAP as a helper lipid in NOA-pDNA-LNPs increased transgene expression by 50-fold compared to standard NOA-pDNA-LNPs lacking DOTAP [1]. This optimization enabled transfection levels in difficult-to-transfect human iPSC-derived alveolar epithelial cells (iAT2s) that were comparable to the gold standard Lipofectamine 2000 [2].

Lipid Nanoparticles Gene Delivery Helper Lipid Optimization

Transfection Efficiency: DOTAP vs. Lipofectamine

Quantitative comparisons reveal that DOTAP-DOPE lipoplexes achieve 9.8% transfected cells in A549 and 11.0% in HeLa cells, compared to 15.94% and 19.32% for Lipofectamine, respectively [1]. Notably, DC-Chol lipoplexes provide twice the transfection rate of DOTAP lipoplexes in human dermal fibroblasts [2].

Transfection Efficiency Lipoplex Formulation Cationic Lipid Comparison

Endosomal Escape: DOTAP vs. DC-Chol Lipoplexes

Quantitative mechanistic studies reveal that DOTAP-DOPC lipoplexes exhibit extensive lysosomal entrapment, limiting transfection efficiency, whereas DC-Chol-DOPE formulations show significantly greater endosomal escape due to the fusogenic properties of DOPE and cholesterol-like molecules [1]. This mechanistic difference directly correlates with functional outcomes.

Endosomal Escape Intracellular Trafficking Gene Delivery Mechanism

Membrane Fusion Kinetics Acceleration

A moderately high concentration (31 mol%) of DOTAP combined with DOPE or DSPC+cholesterol reduces the lag time for membrane fusion, accelerating the overall fusion kinetics [1]. This enhanced fusogenicity aligns with bulk-phase lipid mixing results and supports efficient endosomal escape.

Lipid Nanoparticle Fusion Helper Lipid Effects Endosomal Escape

Fluorescent DOTAP: Application Scenarios


Real-Time Tracking of Cellular Uptake and Trafficking

Fluorescent DOTAP (e.g., FITC-DOTAP or NBD-DOTAP) is used to directly visualize and quantify the internalization of lipoplexes into target cells via fluorescence microscopy and flow cytometry [1]. This application is supported by evidence showing a 12-fold increase in oligonucleotide uptake with DOTAP formulations compared to free oligonucleotides [2].

FRET-Based Membrane Fusion Assays

DOTAP liposomes co-encapsulating NBD and Rhodamine serve as standardized tools for monitoring lipid mixing during membrane fusion events. The assay provides a quantifiable readout (0–100% fluorescence increase) that correlates with fusion kinetics . This is essential for evaluating the fusogenicity of novel helper lipid combinations and understanding endosomal escape mechanisms [3].

Optimizing LNPs for Enhanced Transgene Expression

As a helper lipid, DOTAP can dramatically boost LNP performance, as demonstrated by a 50-fold increase in luciferase expression when DOTAP is incorporated into NOA-pDNA-LNPs compared to standard formulations [4]. This application is particularly relevant for gene delivery to difficult-to-transfect cell types, including primary and stem cell-derived models [5].

Benchmarking New Lipids Against DOTAP-DOPE Lipoplexes

The well-characterized transfection efficiency of DOTAP-DOPE (e.g., 9.8% in A549, 11.0% in HeLa cells) provides a reliable baseline for evaluating novel cationic lipids and formulation strategies [6]. This allows researchers to contextualize the performance of new vectors against a widely adopted standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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